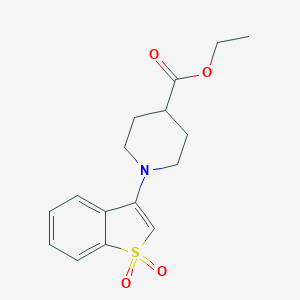
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate, also known as EDBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBT is a heterocyclic compound that contains a benzothiophene ring and a piperidine ring. This compound has shown promising results in scientific research and has been studied extensively for its properties and potential applications.
作用機序
The mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has also been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in the oxidative stress pathway.
Biochemical and Physiological Effects:
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has potent anti-inflammatory and antioxidant properties. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the levels of ROS in cells. In vivo studies have also shown that Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has anti-inflammatory and antioxidant effects in animal models of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potency and specificity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of using Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in lab experiments is its potential toxicity. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate in scientific research. One of the most promising directions is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has shown potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs. Another future direction is the study of the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate. Further studies are needed to fully understand the mechanism of action of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate and its potential applications in various fields. Overall, Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a promising compound that has the potential to make significant contributions to scientific research.
合成法
The synthesis of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is a complex process that requires several steps. The most common method for synthesizing Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate involves the reaction between 3-chloropiperidine and 2-bromo-1,1-dioxido-1-benzothiophene in the presence of a base. This reaction results in the formation of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate as a white crystalline powder.
科学的研究の応用
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate is in the development of new drugs for the treatment of various diseases. Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
製品名 |
Ethyl 1-(1,1-dioxido-1-benzothien-3-yl)-4-piperidinecarboxylate |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC名 |
ethyl 1-(1,1-dioxo-1-benzothiophen-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-16(18)12-7-9-17(10-8-12)14-11-22(19,20)15-6-4-3-5-13(14)15/h3-6,11-12H,2,7-10H2,1H3 |
InChIキー |
SHOOFUBFFHUCPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)
